molecular formula C12H13N B1518135 1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile CAS No. 1154178-67-2

1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile

Cat. No.: B1518135
CAS No.: 1154178-67-2
M. Wt: 171.24 g/mol
InChI Key: LQJOSRLVRNJONX-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile is an organic compound with the chemical formula C14H15N. It is a colorless to pale yellow liquid with a benzene-like smell

Scientific Research Applications

1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile has several scientific research applications, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecular structures.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions typically produce the corresponding amine derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted cyclopropane derivatives.

Mechanism of Action

The mechanism by which 1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)cyclopropane-1-carbonitrile is unique due to its specific structural features. Similar compounds include:

  • 1-(2,4-Dimethylphenyl)cyclopropane-1-carbonitrile

  • 1-(3,4-Dimethylphenyl)cyclopropane-1-carbonitrile

  • 1-(3,5-Dimethylphenyl)cyclopropane-1-carboxylic acid

These compounds share the cyclopropane ring and the dimethylphenyl group but differ in the position of the methyl groups and functional groups attached to the cyclopropane ring.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-9-5-10(2)7-11(6-9)12(8-13)3-4-12/h5-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJOSRLVRNJONX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2(CC2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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